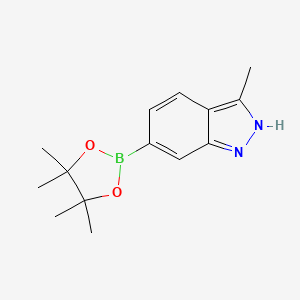

3-Methylindazole-6-boronic acid pinacol ester

Übersicht

Beschreibung

3-Methylindazole-6-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group attached to a 3-methylindazole ring. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylindazole-6-boronic acid pinacol ester typically involves the borylation of 3-methylindazole. One common method is the iridium-catalyzed C-H borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylindazole-6-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic or basic conditions.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under mild to moderate conditions.

Major Products

Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the coupling partner.

Protodeboronation: The major product is the corresponding indazole derivative without the boronic ester group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Overview

3-Methylindazole-6-boronic acid pinacol ester is increasingly recognized for its role as an intermediate in the synthesis of pharmaceuticals, especially in the development of targeted cancer therapies. Its ability to form stable complexes with biological targets enhances its potential as a therapeutic agent.

Key Applications

- Anticancer Activity: The compound is utilized in designing inhibitors that target specific cancer pathways. Boronic acids have shown promise in modulating proteasome activity, similar to established drugs like bortezomib, which is used for multiple myeloma treatment .

- Antibacterial and Antiviral Properties: Research indicates that boronic acids can exhibit antibacterial and antiviral activities, making them candidates for developing new antimicrobial agents .

| Application | Description |

|---|---|

| Anticancer | Inhibitors targeting cancer pathways |

| Antibacterial | Potential for new antimicrobial agents |

| Antiviral | Development of antiviral compounds |

Organic Synthesis

Overview

The compound is extensively used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules.

Key Applications

- Cross-Coupling Reactions: this compound serves as a boron source in these reactions, facilitating the synthesis of biaryl compounds and other complex structures .

- Functionalization of Aromatic Compounds: It aids in the functionalization of aromatic substrates, enhancing the diversity of synthetic routes available to chemists.

| Reaction Type | Role of this compound |

|---|---|

| Suzuki-Miyaura Coupling | Acts as a boron reagent for forming carbon-carbon bonds |

| Aryl Functionalization | Enables modification of aromatic compounds |

Material Science

Overview

In material science, this compound contributes to developing advanced materials with enhanced properties.

Key Applications

- Nanomaterials: The compound is used to synthesize nanomaterials that exhibit improved electrical conductivity and mechanical strength.

- Polymers: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

| Material Type | Application of this compound |

|---|---|

| Nanomaterials | Synthesis of conductive nanocomposites |

| Polymers | Enhancement of thermal and mechanical properties |

Agricultural Chemistry

Overview

The compound plays a role in agricultural chemistry by contributing to the development of agrochemicals.

Key Applications

- Herbicides and Pesticides: It is involved in creating more effective and environmentally friendly herbicides and pesticides, addressing the need for sustainable agricultural practices .

| Agrochemical Type | Role of this compound |

|---|---|

| Herbicides | Development of effective herbicides |

| Pesticides | Contribution to environmentally friendly pesticide formulations |

Wirkmechanismus

The mechanism of action of 3-Methylindazole-6-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex. In Suzuki–Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylboronic acid pinacol ester

- 4-Methylphenylboronic acid pinacol ester

- 2-Thienylboronic acid pinacol ester

Uniqueness

3-Methylindazole-6-boronic acid pinacol ester is unique due to the presence of the indazole ring, which imparts distinct electronic and steric properties. This uniqueness allows for selective reactions and applications that may not be achievable with other boronic acid pinacol esters.

Biologische Aktivität

3-Methylindazole-6-boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a boronic acid moiety that allows for participation in various chemical reactions, particularly in the synthesis of complex organic compounds. The presence of the indazole ring contributes to its biological significance, as indazole derivatives are often found in bioactive molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that boronic acids can form reversible covalent bonds with diols and other nucleophiles, which can modulate enzyme activities. For example, studies have shown that similar boronic acid derivatives can inhibit proteasome activity, suggesting a potential mechanism for anticancer effects through the induction of apoptosis in cancer cells by disrupting protein homeostasis .

Biological Applications

-

Anticancer Activity :

- Recent studies have focused on the synthesis of novel indazole derivatives from this compound that exhibit significant anticancer properties. These derivatives have been shown to induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation .

-

Enzyme Inhibition :

- The compound has been investigated for its potential as an enzyme inhibitor. For instance, it may act on phosphoinositide 3-kinase (PI3K) pathways, which are crucial for many cellular processes including growth, differentiation, and metabolism . The modulation of these pathways can lead to therapeutic effects in conditions such as cancer and metabolic disorders.

-

Synthesis of Bioactive Compounds :

- As a versatile building block, this compound is employed in the synthesis of various heterocyclic compounds that are integral to drug discovery efforts. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the creation of complex molecules with potential therapeutic applications .

Research Findings

A summary of key research findings related to this compound is presented in the following table:

Case Studies

-

Case Study on Anticancer Properties :

- A study published in a peer-reviewed journal demonstrated that derivatives synthesized from this compound exhibited potent anticancer activity against breast cancer cell lines. The mechanism involved the activation of apoptotic pathways through mitochondrial membrane depolarization, leading to increased cell death rates compared to controls.

- Enzyme Interaction Studies :

Eigenschaften

IUPAC Name |

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-9-11-7-6-10(8-12(11)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLPEMGHRXSNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNC(=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.